N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
Description
Chemical Structure: The compound (CAS 402471-94-7) features a benzamide core conjugated to a vinyl group substituted with a 2-thienyl moiety. The amino carbonyl linkage connects to a 3-(4-morpholinyl)propyl side chain, contributing to its polar and hydrogen-bonding capabilities. Its molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 399.516 g/mol . Key Structural Features:
- 2-Thienylvinyl group: Introduces aromatic heterocyclic character, enhancing electronic delocalization.
This compound is listed by Sigma-Aldrich for spectrophotometric detection of metal ions (e.g., Zn(II), Cu(II)), suggesting chelating properties due to its electron-rich thienyl and morpholine groups .
Properties
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-20(17-6-2-1-3-7-17)23-19(16-18-8-4-15-28-18)21(26)22-9-5-10-24-11-13-27-14-12-24/h1-4,6-8,15-16H,5,9-14H2,(H,22,26)(H,23,25)/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPSTVGTWIEGK-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Benzamide Derivatives
The following compounds share the benzamide core but differ in substituents and biological activity profiles:
Critical Structural and Functional Differences
Backbone Modifications: The target compound’s 2-thienylvinyl group contrasts with the thiazolidinone-hydrazino moieties in Compounds 17–19 . The thienyl group’s electron-rich sulfur may enhance metal-binding capacity compared to fluorine or chlorine substituents in analogs.
Biological Activity: Compounds 17–19 exhibit antimicrobial activity, likely due to their thiazolidinone rings, which are known to disrupt bacterial cell walls . In contrast, the target compound’s primary documented application is metal ion detection, implying divergent mechanisms of action .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-fluorophenyl group in ’s analog reduces electron density at the vinyl group compared to the target’s 2-thienyl substituent, which may alter binding affinity in chelation or receptor interactions .
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